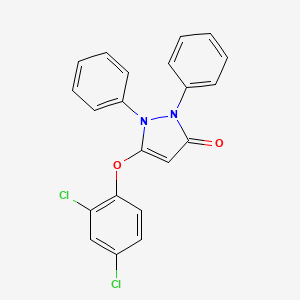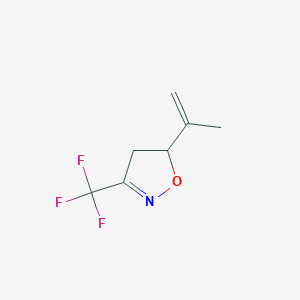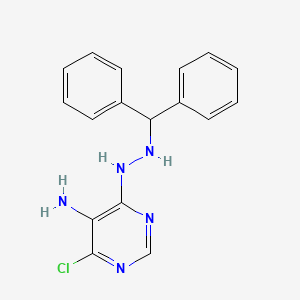
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a benzhydrylhydrazinyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzhydrylhydrazinyl Group: The benzhydrylhydrazinyl group is introduced through a nucleophilic substitution reaction, where benzhydrylhydrazine reacts with the chlorinated pyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylhydrazinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: A parent structure with two benzene rings connected by a single methane.
Benzhydrylhydrazine: A compound with a similar benzhydrylhydrazinyl group but lacking the pyrimidine ring.
Chloropyrimidine: A compound with a similar pyrimidine ring but lacking the benzhydrylhydrazinyl group.
Uniqueness
4-(2-Benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine is unique due to the combination of the benzhydrylhydrazinyl group and the chloropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.
Propiedades
Número CAS |
15129-00-7 |
|---|---|
Fórmula molecular |
C17H16ClN5 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
4-(2-benzhydrylhydrazinyl)-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C17H16ClN5/c18-16-14(19)17(21-11-20-16)23-22-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15,22H,19H2,(H,20,21,23) |
Clave InChI |
XSQFLXUKVDRPRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NNC3=C(C(=NC=N3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
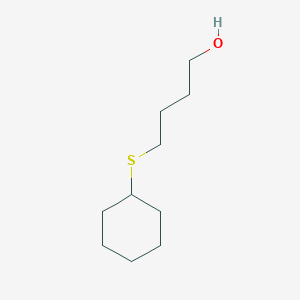
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
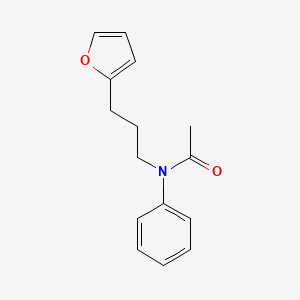
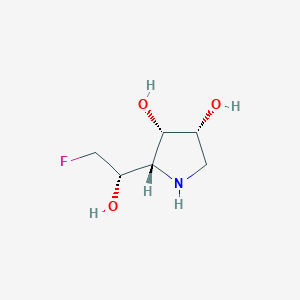
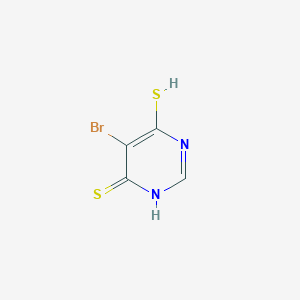
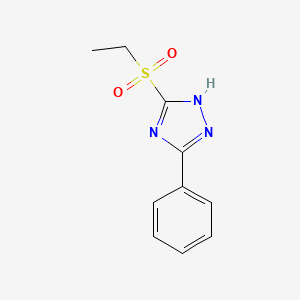
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)
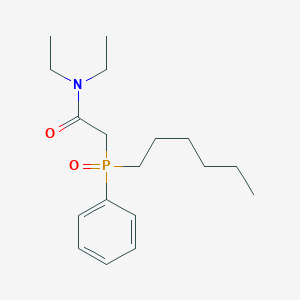
![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
